molecular formula C11H9NO4 B015173 2-Phthalimidopropionic acid CAS No. 19506-87-7

2-Phthalimidopropionic acid

Cat. No. B015173
CAS RN: 19506-87-7
M. Wt: 219.19 g/mol
InChI Key: OZWUITKBAWTEAQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-phthalimidopropionic acid derivatives has been explored through various methods, including the reaction of phthalic anhydride with amino acids and the subsequent modifications to introduce different functional groups. For example, the crystal and molecular structures of N-phthalyl-3-amino-2-arylpropionic acid derivatives have been elucidated, demonstrating the stereospecificity of the synthesis strategies employed (Rolland et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-phthalimidopropionic acid derivatives reveals the presence of the phthalimide group attached to a propionic acid moiety. Detailed structural analysis using crystallography has confirmed the configuration of these compounds and provided insights into their stereospecificity (Rolland et al., 2000).

Chemical Reactions and Properties

2-Phthalimidopropionic acid undergoes various chemical reactions, including condensation with amines and reactions with carbodiimides to form substituted derivatives. These reactions expand the chemical versatility of 2-phthalimidopropionic acid and allow for the synthesis of compounds with anti-inflammatory and antinociceptive properties (Okunrobo & Usifoh, 2006).

Physical Properties Analysis

The physical properties of 2-phthalimidopropionic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the molecular structure and the nature of the substituents attached to the phthalimide and propionic acid moieties.

Chemical Properties Analysis

The chemical properties of 2-phthalimidopropionic acid, including its reactivity, stability, and interaction with other chemical entities, are influenced by the phthalimide group and the propionic acid component. Studies have explored the reactivity of 2-phthalimidopropionic acid derivatives in the synthesis of complex molecules and their potential as intermediates in organic synthesis (Cadby et al., 1973).

Scientific Research Applications

  • Anti-inflammatory Drug Development : The metabolic chiral inversion and enantioselective disposition of 2-arylpropionic acids, a category that includes compounds like 2-Phthalimidopropionic acid, have been studied for their implications in creating safer and more effective anti-inflammatory drugs. This research contributes significantly to drug development processes (Caldwell, Hutt, & Fournel‐Gigleux, 1988).

  • Chiral Separation Techniques : Research has been conducted on the enantioseparation of various chiral amino compounds, including derivatives from 2-Phthalimidopropionic acid, using specific chemical reactions. This has applications in understanding the biological properties and therapeutic use of these compounds (Duchateau, Knuts, Boesten, & Guns, 1992).

  • Capillary Electrophoresis : The use of capillary electrophoresis for the stereoselective resolution and analysis of 2'-arylpropionic acid nonsteroidal anti-inflammatory drugs is another area of research. This technique aids in understanding their biological properties and therapeutic use (Patel, Hanna-Brown, Hadley, & Hutt, 2004).

  • Genetic Damage Studies : Some studies have explored the potential genetic damage caused by DEHP metabolites, which could be relevant to 2-Phthalimidopropionic acid-related compounds and their association with cancer (Tsutsui, Watanabe, & Barrett, 1993).

  • Antimicrobial Applications : Compounds derived from endophytic fungi related to 2-Phthalimidopropionic acid have shown potential in managing plant phytopathogens, indicating their use in alternative approaches for plant protection (Yehia, Osman, Assaggaf, Salem, & Mohamed, 2020).

  • Photochromic and Fluorescent Properties : Schiff base compounds derived from (R)-3-phenyl-2-phthalimidopropionic acid exhibit photochromic behavior, solvatochromism, and fluorescence, highlighting their potential in material science applications (Wang, Qiu, Wu, & Zhang, 2013).

  • Analytical Chemistry : The compound has been used in the development of methods for separating enantiomers of 2-arylpropionic acids and related anti-inflammatory drugs, which is significant for studies of their metabolism and therapeutic efficacy (Overbeke, Baeyens, Bossche, & Dewaele, 1994).

Safety And Hazards

2-Phthalimidopropionic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment, including chemical impermeable gloves .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)propanoic acid
Source PubChem
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InChI

InChI=1S/C11H9NO4/c1-6(11(15)16)12-9(13)7-4-2-3-5-8(7)10(12)14/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWUITKBAWTEAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880899
Record name 2-Phthalimidopropionic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Phthalimidopropionic acid

CAS RN

19506-87-7, 21860-84-4, 29588-83-8
Record name 1,3-Dihydro-α-methyl-1,3-dioxo-2H-isoindole-2-acetic acid
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Record name 2-Phthalimidopropionic acid
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Record name N-Phthaloyl-DL-alanine
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Record name 2-Isoindolineacetic acid, 1,3-dioxo-alpha-methyl-, delta-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
Q Wang, W Qiu, J Wu, MJ Zhang - Structural Chemistry, 2013 - Springer
The photochromic behaviors of four Schiff bases derived from (R)-3-phenyl-2-phthalimidopropionic acid were studied to reveal the substituent effect on the photosensitivity. Upon …
WG Reifenrath, DJ Bertelli, MJ Micklus, DS Fries - Tetrahedron Letters, 1976 - Elsevier
… anhydride to benzene does not afford 3-benzoyl-3phthalimidopropionic acid as originally reported but rather the mechanistically predicted 3benzoyl-2-phthalimidopropionic acid. …
M Sikirica, I Vicković, D Viterbo - Acta Crystallographica Section B …, 1979 - scripts.iucr.org
… The compound was prepared by cyclization of (2S)-3-formyl-2-phthalimidopropionic acid (Deljac, 1978) and recrystallized from ethanol as prismatic crystals. The cell parameters were …
Number of citations: 7 scripts.iucr.org
M Guan, Y Pang, J Zhang, Y Zhao - Chemical Communications, 2016 - pubs.rsc.org
… On the basis of these results, GDMA-protected 2-phthalimidopropionic acid was first treated with iodobenzene (1.2 equiv.), AgOAc (2 equiv.), and Pd(OAc) 2 (5 mol%) in HFIP at 80 ░C …
Number of citations: 61 0-pubs-rsc-org.brum.beds.ac.uk
X Chen, SZ Zard - Organic letters, 2020 - ACS Publications
… This compound was prepared from bromide 14, itself obtained from 2-phthalimidopropionic acid 13 by the classical Hell–Volhard–Zelinsky reaction. (11,17) The substitution leading to …
Number of citations: 11 0-pubs-acs-org.brum.beds.ac.uk
R AlanáAitken - Journal of the Chemical Society, Perkin …, 1996 - pubs.rsc.org
… 2-Methyl-2-phthalimidopropionic acid (Method A from a-aminoisobutyric acid, 84%), mp 153-1 54 "C (lit.,26 153- … (2S)-3-Phenyl-2-phthalimidopropionic acid 10f [Method C …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
DJ Yang, JN Davisson - Journal of medicinal chemistry, 1985 - ACS Publications
… 2-Phenyl-2-phthalimidopropionic Acid (8). An intimate mixture of 2-amino-2-phenylpropionic acid (7)13 (16.5 g, 0.10 mol) and finely ground phthalic anhydride (14.8 g, 0.10 mol) was …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk
BR Castro - Organic Reactions, 2004 - Wiley Online Library
… To a solution of 0.91 g (4.1 mmol) of (S)‐3‐hydroxy‐2‐phthalimidopropionic acid in 15 mL of tetrahydrofuran were added 1.07 g (4.1 mmol) of triphenylphosphine and 0.71 g (4.1 mmol) …
AG Griesbeck, M Oelgemöller, J Lex - The Journal of Organic …, 2000 - ACS Publications
The photochemistry of five linear methylthiomethyl (MTM)-esters of ω-phthalimido carboxylic acids Pht N−(CH 2 ) n COOCH 2 SCH 3 1a−e (n = 1, 2 , 3, 5, and 10), of the two …
Number of citations: 32 0-pubs-acs-org.brum.beds.ac.uk
CP Yang - Die Makromolekulare Chemie: Macromolecular …, 1986 - Wiley Online Library
Some new polymers and model compounds were obtained from the reaction of 2‐phthalimidosuccinic anhydride (5) or 2,2′‐pyromellitdiimidodisuccinic anhydride (10). The way of the …

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